molecular formula C5H7NO2 B12937954 6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl- CAS No. 61776-56-5

6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-

Cat. No.: B12937954
CAS No.: 61776-56-5
M. Wt: 113.11 g/mol
InChI Key: JFKDYVFMJXJYGH-UHFFFAOYSA-N
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Description

3-Methyl-4H-1,2-oxazin-6(5H)-one: is an organic compound that belongs to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring This specific compound is characterized by a methyl group attached to the third carbon and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4H-1,2-oxazin-6(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-nitropropene with ethyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the oxazine ring.

Reaction Conditions:

    Reagents: 3-methyl-2-nitropropene, ethyl acetoacetate

    Catalyst: Base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of 3-Methyl-4H-1,2-oxazin-6(5H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4H-1,2-oxazin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydroxyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Methyl-4H-1,2-oxazin-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4H-1,2-oxazin-6(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Methyl-4H-1,2-oxazin-6(5H)-one can be compared with other oxazine derivatives:

    4H-1,2-oxazin-6(5H)-one: Lacks the methyl group, leading to different reactivity and properties.

    3-Methyl-4H-1,2-oxazine: Similar structure but lacks the keto group, affecting its chemical behavior.

    4H-1,2-oxazin-6-one: Different substitution pattern, leading to variations in chemical and biological activity.

Properties

CAS No.

61776-56-5

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-methyl-4,5-dihydrooxazin-6-one

InChI

InChI=1S/C5H7NO2/c1-4-2-3-5(7)8-6-4/h2-3H2,1H3

InChI Key

JFKDYVFMJXJYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)CC1

Origin of Product

United States

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